molecular formula C9H19B B3145024 1-Bromo-3-methyloctane CAS No. 56608-78-7

1-Bromo-3-methyloctane

Cat. No.: B3145024
CAS No.: 56608-78-7
M. Wt: 207.15 g/mol
InChI Key: PZZBSMKSCWYJJW-UHFFFAOYSA-N
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Description

1-Bromo-3-methyloctane is a type of halogenated aliphatic hydrocarbon . It is a colorless liquid that is slightly soluble in water and denser than water . Its vapors are heavier than air .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon chain with a bromine atom attached to one of the carbon atoms and a methyl group attached to another . The exact 3D structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a colorless liquid that is slightly soluble in water and denser than water . Its vapors are heavier than air . It is also classified as a flammable liquid .

Scientific Research Applications

Conformational Analysis and Chemical Structure

1-Bromo-3-methyloctane has been studied for its conformational properties and chemical structure. For example, Allinger and Liang (1965) examined the conformational equilibrium in similar compounds like 1-bromo-1-methylcyclohexane, deducing the thermodynamically favored conformation (Allinger & Liang, 1965). Furthermore, Crowder and Jalilian (1978) analyzed vibrational properties of branched-chain bromides, including variants of 1-bromo-3-methylalkanes, to understand their rotational isomers and vibrational assignments (Crowder & Jalilian, 1978).

Synthesis and Biological Activity

This compound and its derivatives have been synthesized for various applications. Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing a valyl moiety, derived from similar bromo compounds, for biological activity screening, demonstrating low cytotoxicity and potential for prodrug incorporation (Yancheva et al., 2015).

Environmental Applications

The compound has applications in environmental science as well. Peng et al. (2016) utilized a bromosolvent (1-bromo-3-methylbutane) in a dispersive liquid-liquid microextraction method for heavy metals determination in water samples. This highlights its role in improving eco-friendly extraction methods (Peng et al., 2016).

Energy and Fuel Research

In the field of energy and fuels, this compound-related compounds have been investigated for their potential as biofuel additives. Mack et al. (2014) explored the anti-knock properties of biofuels, including 3-methyl-2-buten-1-ol and 2-methylpropan-1-ol, which are structurally related to this compound, for use in spark ignition engines (Mack et al., 2014).

Chemical Synthesis and Pheromones

Li (2001) utilized 1-bromo-2-methyloctane in the synthesis of intermediates for the sex pheromone of the pine sawfly, showcasing its utility in pheromone synthesis and organic chemistry (Li, 2001).

Conformational Stability and Spectroscopy

Wang et al. (2002) conducted a vibrational circular dichroism study on (S)-(+)-1-bromo-2-methylbutane, closely related to this compound, to understand the influence of bromine on its conformational stability (Wang et al., 2002).

Solution Properties and Thermodynamics

Research by Martins et al. (2006) on solution enthalpies of bromoadamantanes in various solvents provides insights into the thermodynamic properties and solvent interactions of similar brominated compounds (Martins et al., 2006).

Safety and Hazards

1-Bromo-3-methyloctane is classified as a flammable liquid . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

1-Bromo-3-methyloctane is an alkyl halide, a class of compounds that primarily undergo nucleophilic substitution or elimination reactions . The primary targets of this compound are the nucleophiles in a reaction system, which can be a variety of species, including water, alcohols, or amines.

Mode of Action

The mode of action of this compound involves its interaction with nucleophiles. Alkyl halides like this compound can undergo two major types of reactions: nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) . In a nucleophilic substitution reaction, the bromine atom in this compound is replaced by a nucleophile. In an elimination reaction, the bromine atom and a proton are removed to form an alkene .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific nucleophile it reacts with. For instance, if the nucleophile is water, the product would be an alcohol. If the nucleophile is an amine, the product would be an amine . These products could then participate in further biochemical reactions.

Pharmacokinetics

Excretion would likely be via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of its reactions. The presence of other reactive species can also influence its reactivity. Furthermore, its stability could be affected by light, heat, and moisture .

Properties

IUPAC Name

1-bromo-3-methyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-3-4-5-6-9(2)7-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZBSMKSCWYJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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